[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is an organic compound with a complex structure that includes a cyclopentylidene ring, an amino group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester typically involves the reaction of cyclopentanone with ethyl glycinate in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- [(2-Oxo-cyclohexylidenemethyl)amino]acetic acid ethyl ester
- [(2-Oxo-cyclopentylidenemethyl)amino]acetic acid methyl ester
- [(2-Oxo-cyclopentylidenemethyl)amino]propionic acid ethyl ester
Uniqueness
[(2-Oxo-cyclopentylidenemethyl)amino]acetic acid ethyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl 2-[[(E)-(2-oxocyclopentylidene)methyl]amino]acetate |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)7-11-6-8-4-3-5-9(8)12/h6,11H,2-5,7H2,1H3/b8-6+ |
InChI Key |
YBHVTBDFGCSNBJ-SOFGYWHQSA-N |
Isomeric SMILES |
CCOC(=O)CN/C=C/1\CCCC1=O |
Canonical SMILES |
CCOC(=O)CNC=C1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.